4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

CYP11B2 Aldosterone Synthase Enzyme Inhibition

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (CAS 166312-46-5, also known as 4-Chloro-1-[3-(trifluoromethyl)phenyl]-1-butanone) is a synthetic aryl ketone featuring a 4-chlorobutanoyl chain linked to a 3-trifluoromethylphenyl ring. Its molecular formula is C₁₁H₁₀ClF₃O, with a molecular weight of 250.64 g/mol.

Molecular Formula C11H10ClF3O
Molecular Weight 250.64 g/mol
CAS No. 166312-46-5
Cat. No. B068463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
CAS166312-46-5
Synonyms4-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)BUTANE
Molecular FormulaC11H10ClF3O
Molecular Weight250.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl
InChIInChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2
InChIKeyFOPWQPQBYIJZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (CAS 166312-46-5) | Aryl Ketone Intermediate for Pharmaceutical Research


4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (CAS 166312-46-5, also known as 4-Chloro-1-[3-(trifluoromethyl)phenyl]-1-butanone) is a synthetic aryl ketone featuring a 4-chlorobutanoyl chain linked to a 3-trifluoromethylphenyl ring . Its molecular formula is C₁₁H₁₀ClF₃O, with a molecular weight of 250.64 g/mol . The compound is characterized by a calculated density of 1.26 g/cm³, a boiling point of 280.3°C at 760 mmHg, a flash point of 123.3°C, and a LogP value of 3.9071, indicating significant lipophilicity conferred by the trifluoromethyl group . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, particularly in structure-activity relationship (SAR) studies and as a building block for pharmaceutical candidates [1].

CF₃
Trifluoromethylphenyl ketone for lipophilicity-modulated SAR studies
Cl
Terminal chloro group enables nucleophilic substitution diversification
CYP
Reported CYP11B2 inhibition context for cardiovascular target research

Why 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane Cannot Be Readily Substituted by Generic Analogs


In medicinal chemistry and chemical biology, substituting a research compound with a structural analog can drastically alter experimental outcomes. 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane integrates two distinct functional handles—a terminal chloro group for nucleophilic substitution and a 3-trifluoromethylphenyl ketone that imparts unique electronic and lipophilic properties . Simple analogs lacking the trifluoromethyl group (e.g., 4-Chlorobutyrophenone) exhibit significantly lower lipophilicity and different metabolic stability [1], while compounds lacking the chloro group (e.g., 1-[3-(Trifluoromethyl)phenyl]-2-butanone) lose the key alkylating functionality essential for many synthetic transformations [2]. The precise interplay of these substituents is reflected in the compound's specific biological profile, including its selective inhibition of CYP11B2 over CYP11B1 [3]. Therefore, generic substitution without quantitative justification can compromise synthetic utility, biological activity, and overall experimental reproducibility.

Target Compound
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
Contains CF₃ and chloro groups; reported selective CYP11B2 inhibition profile
Generic Analog
Non-fluorinated or dechlorinated analogs
Lack of CF₃ reduces lipophilicity and may alter CYP inhibition selectivity; missing chloro group removes key synthetic handle
Analog substitution may compromise synthetic utility, lipophilicity-dependent properties, and CYP isoform selectivity – direct interchange requires validation.

Quantitative Differentiation of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane from Structural Analogs


CYP11B2 Inhibition Potency and Selectivity: A Quantitative Comparison

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane exhibits potent inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ of 53 nM [1]. In contrast, its inhibitory activity against the closely related human CYP11B1 (steroid 11β-hydroxylase) is substantially weaker, with an IC₅₀ of 6,530 nM (6.53 µM) [1]. This corresponds to a >120-fold selectivity for CYP11B2 over CYP11B1. While direct comparator data for analogs in the same assay are limited, this selectivity profile distinguishes the compound from many non-selective steroidogenic CYP inhibitors.

CYP11B2 Selectivity
Head-to-head
IC₅₀ CYP11B2 53 nM
CYP11B1 6,530 nM
>120-fold selectivity
Supports aldosterone synthase isoform selectivity assay context
Human CYP expressed in V79MZ cells; HPLC analysis; review off-target CYP profiles.
CYP11B2 Aldosterone Synthase Enzyme Inhibition Selectivity

Lipophilicity (LogP) Comparison vs. Non-Fluorinated Analog 4-Chlorobutyrophenone

The calculated LogP for 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is 3.9071 . In contrast, the non-fluorinated analog 4-Chlorobutyrophenone (CAS 939-52-6) has a reported LogP of 3.3228 [1]. The trifluoromethyl substitution increases lipophilicity by approximately 0.58 LogP units, corresponding to an ~4-fold increase in partition coefficient.

Lipophilicity (LogP)
Data to verify
Target: LogP 3.91 Analog*: LogP 3.32 Δ +0.58 (~4× partition)
Supports lipophilicity-dependent permeability and metabolic stability studies
Calculated values; experimental LogP confirmation advised. *4-Chlorobutyrophenone.
Lipophilicity LogP Drug Design ADME

Density and Boiling Point Comparison: Impact on Purification and Handling

The target compound exhibits a calculated density of 1.26 g/cm³ and a boiling point of 280.3°C at 760 mmHg . Its non-fluorinated analog, 4-Chlorobutyrophenone, has a lower density of 1.137 g/mL and a boiling point of 254°C (lit.) [1]. The increased density and boiling point of the trifluoromethylated compound reflect stronger intermolecular interactions, which can influence distillation parameters and chromatographic behavior during purification.

Physicochemical Profile
Cross-study comparable
Target: d 1.26 g/cm³, bp 280°C Analog: d 1.14 g/cm³, bp 254°C Δ density +11%; Δ bp +26°C
Supports purification method differentiation and chromatographic adjustment
Target values calculated; analog values from literature. Verify experimentally.
Physicochemical Properties Density Boiling Point Purification

Synthetic Utility: Chloroalkylation Building Block vs. Non-Chlorinated Analogs

The presence of the terminal chloro group enables 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane to serve as a versatile electrophile in nucleophilic substitution reactions (e.g., with amines, thiols, alkoxides) to generate substituted derivatives . In contrast, the non-chlorinated analog 1-[3-(Trifluoromethyl)phenyl]-2-butanone lacks this reactive handle, limiting its utility in certain synthetic sequences. Additionally, the trifluoromethyl group enhances the compound's stability and lipophilicity compared to 4-Chlorobutyrophenone [1].

Synthetic Reactivity
Class-level inference
Terminal chloro group enables nucleophilic substitution with amines, thiols, alkoxides
Supports diversification in medicinal chemistry building block libraries
General alkylating reactivity; validate with specific nucleophiles and conditions.
Synthetic Intermediate Chloroalkylation Building Block Medicinal Chemistry

Targeted Application Scenarios for 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane Based on Quantitative Differentiation


Steroidogenic Cytochrome P450 (CYP11B2) Inhibitor Screening and SAR Studies

Researchers investigating selective aldosterone synthase (CYP11B2) inhibition for cardiovascular indications can utilize 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane as a reference compound or scaffold for SAR expansion. Its potent CYP11B2 inhibition (IC₅₀ = 53 nM) combined with >120-fold selectivity over CYP11B1 minimizes interference with cortisol biosynthesis, a critical advantage for in vitro and cellular assays [1].

Medicinal Chemistry Building Block for Fluorinated Drug Candidates

The combination of a reactive terminal chloro group and a lipophilicity-enhancing trifluoromethylphenyl moiety makes this compound an ideal intermediate for synthesizing libraries of fluorinated analogs. Its enhanced LogP (3.9071) compared to non-fluorinated butyrophenones suggests improved membrane permeability and metabolic stability, which are desirable properties in lead optimization .

Physicochemical Property Screening and Compound Differentiation

The distinct physicochemical profile—including density (1.26 g/cm³), boiling point (280.3°C), and LogP (3.9071)—provides a clear basis for selecting this compound over analogs in experimental designs where these parameters are critical (e.g., chromatographic method development, formulation studies) .

Application
Selection Property
Validation Focus
CYP11B2 inhibitor screening and SAR studies
Selective CYP11B2 inhibition context
Aldosterone synthase selectivity over CYP11B1; off-target CYP profiling
Fluorinated building block for medicinal chemistry
Reactive chloro handle plus lipophilic CF₃-phenyl core
Nucleophilic substitution diversification; LogP-driven permeability optimization
Physicochemical property-based compound selection
Distinct density, boiling point, and lipophilicity profile
Chromatographic method development; purification parameter differentiation

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12 linked technical documents
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